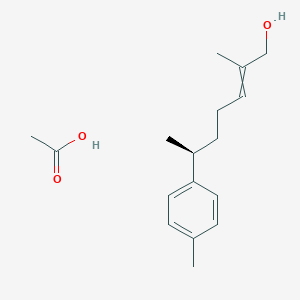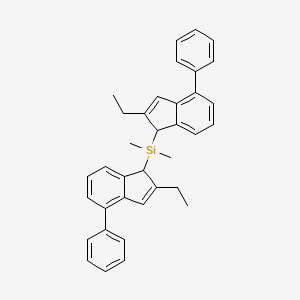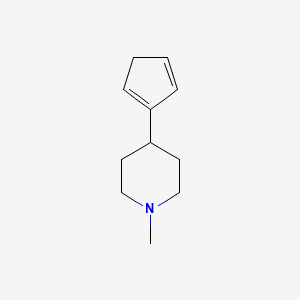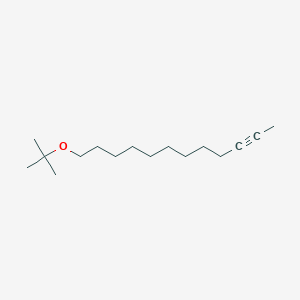phosphanium perchlorate CAS No. 137554-58-6](/img/structure/B14263295.png)
[5-(Benzylsulfanyl)-2-phenyl-1,3-thiazol-4-yl](triphenyl)phosphanium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Benzylsulfanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium perchlorate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a thiazole ring, a benzylsulfanyl group, and a triphenylphosphanium moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylsulfanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium perchlorate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the benzylsulfanyl group via nucleophilic substitution. The final step involves the quaternization of the thiazole nitrogen with triphenylphosphine and subsequent treatment with perchloric acid to yield the perchlorate salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-(Benzylsulfanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium perchlorate undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiazole ring or the benzylsulfanyl group.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the thiazole ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified thiazole derivatives.
Substitution: Various substituted thiazole compounds depending on the reagents used.
科学研究应用
Chemistry
In chemistry, 5-(Benzylsulfanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium perchlorate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound has potential applications in studying enzyme interactions and protein modifications due to its reactive functional groups. It can be used as a probe to investigate biochemical pathways and molecular interactions.
Medicine
In medicine, 5-(Benzylsulfanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium perchlorate is being explored for its potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development and diagnostic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique properties make it suitable for applications in polymer science and materials engineering.
作用机制
The mechanism of action of 5-(Benzylsulfanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium perchlorate involves its interaction with molecular targets such as enzymes and proteins. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications in protein structure and function. The triphenylphosphanium moiety can interact with cellular membranes, affecting membrane potential and cellular signaling pathways.
相似化合物的比较
Similar Compounds
- Ethyl acetoacetate
- Acetylacetone
- Diketene
Comparison
Compared to similar compounds, 5-(Benzylsulfanyl)-2-phenyl-1,3-thiazol-4-ylphosphanium perchlorate stands out due to its unique combination of functional groups. The presence of the thiazole ring and the triphenylphosphanium moiety provides distinct reactivity and interaction profiles, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in biological and industrial applications highlight its uniqueness among similar compounds.
属性
CAS 编号 |
137554-58-6 |
|---|---|
分子式 |
C34H27ClNO4PS2 |
分子量 |
644.1 g/mol |
IUPAC 名称 |
(5-benzylsulfanyl-2-phenyl-1,3-thiazol-4-yl)-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C34H27NPS2.ClHO4/c1-6-16-27(17-7-1)26-37-34-32(35-33(38-34)28-18-8-2-9-19-28)36(29-20-10-3-11-21-29,30-22-12-4-13-23-30)31-24-14-5-15-25-31;2-1(3,4)5/h1-25H,26H2;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
LLJWMPNFODFVQA-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)CSC2=C(N=C(S2)C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol](/img/structure/B14263217.png)
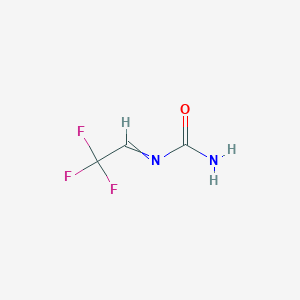
![N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide](/img/structure/B14263222.png)
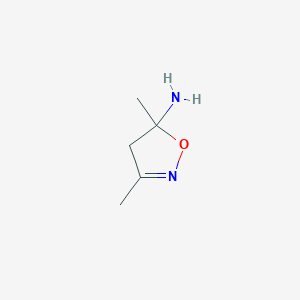
![Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate](/img/structure/B14263236.png)
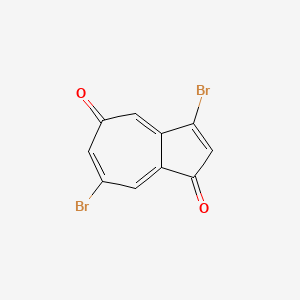
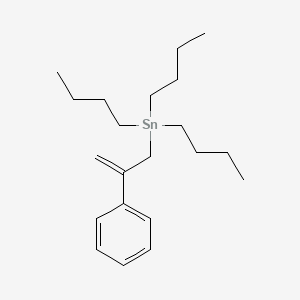
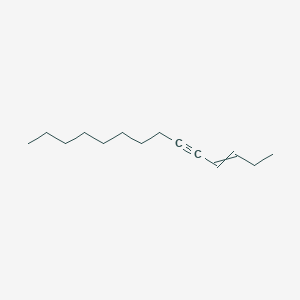
![8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14263246.png)
